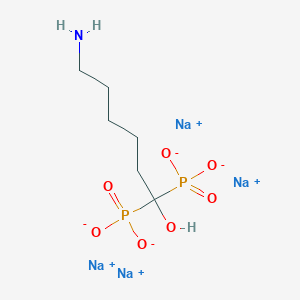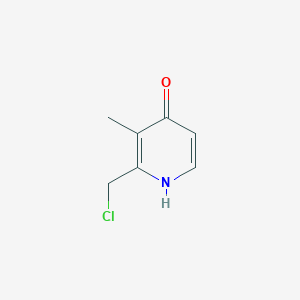![molecular formula C14H18Br2S2 B13151473 4,6-Dibromo-2-octylthieno[3,4-b]thiophene](/img/structure/B13151473.png)
4,6-Dibromo-2-octylthieno[3,4-b]thiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,6-Dibromo-2-octylthieno[3,4-b]thiophene is a chemical compound that belongs to the class of thieno[3,4-b]thiophenes. These compounds are known for their unique electronic properties, making them valuable in various scientific and industrial applications. The presence of bromine atoms and an octyl group in its structure enhances its reactivity and solubility, respectively.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dibromo-2-octylthieno[3,4-b]thiophene typically involves the bromination of 2-octylthieno[3,4-b]thiophene. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agents under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at room temperature.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4,6-Dibromo-2-octylthieno[3,4-b]thiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Stille coupling to form more complex structures.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its electronic properties.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other nucleophiles.
Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, are commonly used in the presence of bases like potassium carbonate.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride can be used.
Major Products Formed
Substitution Products: Various substituted thieno[3,4-b]thiophenes.
Coupling Products: Complex organic molecules with extended conjugation.
Oxidation and Reduction Products: Compounds with altered oxidation states and electronic properties.
Wissenschaftliche Forschungsanwendungen
4,6-Dibromo-2-octylthieno[3,4-b]thiophene has several applications in scientific research:
Organic Electronics: Used in the development of organic semiconductors for organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).
Material Science: Employed in the synthesis of conjugated polymers and small molecules for optoelectronic devices.
Chemical Synthesis: Serves as a building block for the synthesis of more complex organic compounds.
Biological Studies: Investigated for its potential biological activities and interactions with biomolecules.
Wirkmechanismus
The mechanism of action of 4,6-Dibromo-2-octylthieno[3,4-b]thiophene in organic electronics involves its ability to facilitate charge transport due to its conjugated structure. The bromine atoms and octyl group influence its electronic properties, enhancing its performance in devices. In biological studies, its interactions with biomolecules may involve binding to specific targets, affecting their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4,6-Dibromo-2-methylthieno[3,4-b]thiophene
- 4,6-Dibromo-2-ethylthieno[3,4-b]thiophene
- 4,6-Dibromo-2-hexylthieno[3,4-b]thiophene
Uniqueness
4,6-Dibromo-2-octylthieno[3,4-b]thiophene is unique due to the presence of the octyl group, which enhances its solubility and processability in organic solvents. This makes it more suitable for applications in organic electronics and material science compared to its shorter alkyl chain analogs.
Eigenschaften
Molekularformel |
C14H18Br2S2 |
|---|---|
Molekulargewicht |
410.2 g/mol |
IUPAC-Name |
4,6-dibromo-2-octylthieno[2,3-c]thiophene |
InChI |
InChI=1S/C14H18Br2S2/c1-2-3-4-5-6-7-8-10-9-11-12(17-10)14(16)18-13(11)15/h9H,2-8H2,1H3 |
InChI-Schlüssel |
VBUVCVBHMXZQMH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC1=CC2=C(SC(=C2S1)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(2E)-3-[3,5-dimethyl-4-(pyridin-2-ylmethoxy)phenyl]acrylic acid](/img/structure/B13151400.png)
![1-[3-(Morpholin-4-yl)-1,2,4-oxadiazol-5-yl]ethan-1-amine](/img/structure/B13151408.png)










